BVdUMP as the Active Metabolite: Quantified Antiviral Activity of cycloSal-BVdUMP Prodrugs Versus Acyclovir
cycloSal-BVdUMP triesters, designed to deliver BVdUMP intracellularly, demonstrated anti-HSV-1 activity quantitatively comparable to aciclovir (ACV) in cell culture assays [1]. This establishes that BVdUMP-based prodrugs can achieve potency parity with the clinical standard-of-care acyclovir. Furthermore, BVdUMP delivered via the cycloSal approach showed potent inhibition of VZV replication at very low concentrations, with two compounds exhibiting slightly superior anti-VZV activity compared to the parent nucleoside BVDU [1].
| Evidence Dimension | Inhibition of HSV-1 replication in vitro |
|---|---|
| Target Compound Data | Potent and selective inhibition comparable with aciclovir |
| Comparator Or Baseline | Aciclovir (ACV) |
| Quantified Difference | Comparable potency (exact EC50 values not reported in abstract; described as 'comparable with') |
| Conditions | HSV-1 infected cells; XTT-based tetrazolium reduction assay (EZ4U) |
Why This Matters
For procurement decisions in antiviral screening programs, this demonstrates that BVdUMP-derived prodrugs are not merely research curiosities but achieve activity levels on par with a marketed reference standard.
- [1] Meerbach A, et al. Antiviral activity of cyclosaligenyl prodrugs of the nucleoside analogue bromovinyldeoxyuridine against herpes viruses. Int J Antimicrob Agents. 2006;27(5):423-30. PMID: 16621459. View Source
